Melinamide

Vue d'ensemble

Description

La mélinamide est un dérivé amide d'un acide gras insaturé à longue chaîne. Elle est connue pour sa capacité à inhiber l'absorption du cholestérol, ce qui en fait un composé important dans le traitement de l'hypercholestérolémie. La mélinamide agit en réduisant la fraction de lipoprotéines de très faible densité riche en triglycérides, ce qui abaisse les lipides sériques élevés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La mélinamide peut être synthétisée par réaction d'un acide gras insaturé à longue chaîne avec une amine. Le processus implique la formation d'une liaison amide entre le groupe carboxyle de l'acide gras et le groupe amine. La réaction nécessite généralement un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de la mélinamide implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie .

Types de réactions :

Oxydation : La mélinamide peut subir des réactions d'oxydation, en particulier au niveau des doubles liaisons carbone-carbone insaturées de sa structure.

Réduction : Le composé peut être réduit en son amide saturé correspondant.

Substitution : La mélinamide peut participer à des réactions de substitution, où le groupe amide peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.

Principaux produits formés :

Oxydation : Dérivés oxydés de la mélinamide.

Réduction : Dérivés d'amides saturés.

Substitution : Divers amides substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

La mélinamide a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la formation de la liaison amide et les réactions impliquant des acides gras insaturés.

Biologie : Investigée pour ses effets sur le métabolisme lipidique et l'absorption du cholestérol dans les systèmes biologiques.

Médecine : Explorée comme agent thérapeutique potentiel pour le traitement de l'hypercholestérolémie et des maladies cardiovasculaires associées.

Industrie : Utilisée dans le développement de médicaments hypolipidémiants et comme composé de référence en chimie analytique

5. Mécanisme d'action

La mélinamide exerce ses effets en inhibant l'enzyme acyl CoA : cholestérol acyltransférase (ACAT). Cette enzyme est responsable de l'estérification du cholestérol, une étape clé dans l'absorption du cholestérol alimentaire. En inhibant l'ACAT, la mélinamide réduit la formation d'esters de cholestérol, abaissant ainsi l'absorption du cholestérol dans les intestins. Cela conduit à une diminution des taux de cholestérol sérique, en particulier chez les patients présentant des taux élevés de lipoprotéines de densité intermédiaire (IDL) en raison d'une hyperlipoprotéinémie de type III .

Applications De Recherche Scientifique

Melinamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and reactions involving unsaturated fatty acids.

Biology: Investigated for its effects on lipid metabolism and cholesterol absorption in biological systems.

Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.

Industry: Utilized in the development of cholesterol-lowering drugs and as a reference compound in analytical chemistry

Mécanisme D'action

Melinamide exerts its effects by inhibiting the enzyme acyl CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the absorption of dietary cholesterol. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby lowering the absorption of cholesterol in the intestines. This leads to a decrease in serum cholesterol levels, particularly in patients with elevated intermediate-density lipoprotein (IDL) levels due to Type III hyperlipoproteinemia .

Comparaison Avec Des Composés Similaires

La mélinamide est similaire à d'autres inhibiteurs de l'absorption du cholestérol tels que la gemfibrozil. Elle est unique par son inhibition spécifique de l'ACAT, ce qui la distingue d'autres composés qui peuvent agir par des mécanismes différents. Les composés similaires comprennent :

Gemfibrozil : Un autre agent antilipidémique qui abaisse les lipides sériques mais par un mécanisme différent.

Ézétimibe : Inhibe l'absorption du cholestérol au niveau de la bordure en brosse de l'intestin grêle.

Fenofibrate : Active les récepteurs activés par les proliférateurs de peroxysomes (PPAR) pour réduire les taux de triglycérides.

Le mécanisme d'action unique de la mélinamide et son inhibition spécifique de l'ACAT en font un composé précieux dans l'étude et le traitement de l'hypercholestérolémie.

Activité Biologique

Melinamide is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound derived from the modification of natural products. Its chemical structure allows it to interact with various biological targets, leading to significant therapeutic effects.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Recent studies have shown its effectiveness in inhibiting the growth of bacteria and fungi.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Mechanism : It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.

3. Antioxidant Activity

This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Assay Results : In vitro assays revealed that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent.

4. Neuroprotective Effects

Studies have highlighted this compound's neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : In a study involving SH-SY5Y neuroblastoma cells, this compound reduced cell death induced by oxidative stress, suggesting its potential for treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated this compound's efficacy against resistant strains of bacteria in patients with chronic infections. The results showed a significant reduction in bacterial load after treatment with this compound compared to standard antibiotics.

Case Study 2: Anti-inflammatory Action

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and pain scores over a six-month period.

Propriétés

IUPAC Name |

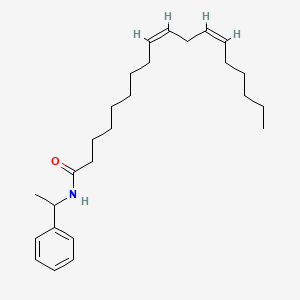

(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUTHWKQHRQNP-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048809 | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14417-88-0 | |

| Record name | Melinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melinamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.